

Application Notes and Protocols: 5-Azacytidine ¹⁵N₄ in Seahorse Metabolic Flux Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

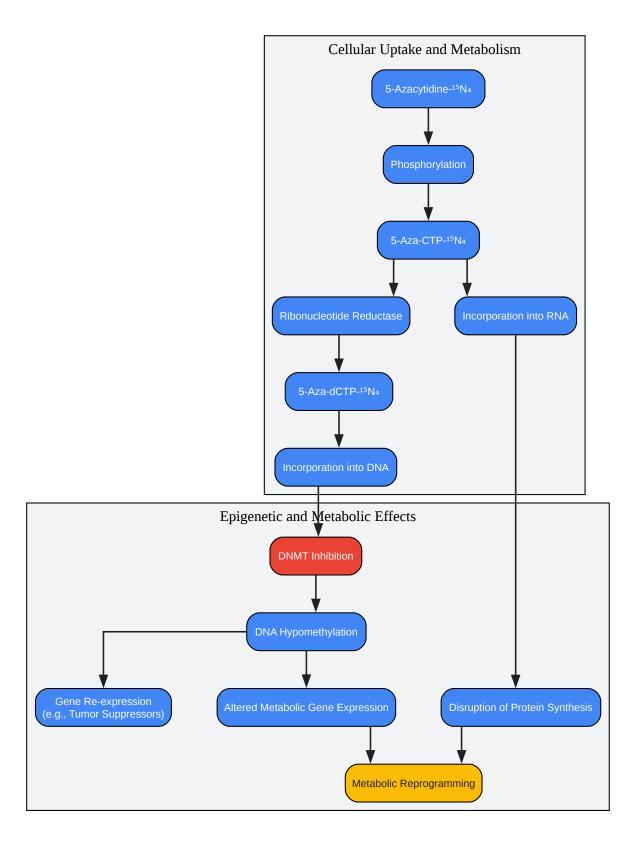
5-Azacytidine is a cytidine analog that functions as a DNA methyltransferase (DNMT) inhibitor, leading to the demethylation of DNA and the re-expression of silenced genes.[1][2] Its impact on cellular metabolism is an area of active investigation, with studies indicating significant alterations in lipid and cholesterol metabolism.[3][4] The use of isotopically labeled 5-Azacytidine, such as 5-Azacytidine-15N4, in conjunction with Seahorse metabolic flux assays, offers a powerful approach to dissect the metabolic reprogramming induced by this epigenetic modulator. While the Seahorse XF Analyzer measures real-time changes in oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), it does not directly detect isotopic labels. However, the 15N4-label can be utilized in parallel mass spectrometry-based metabolomics studies to trace the metabolic fate of the compound and its integration into cellular pathways.

These application notes provide a comprehensive protocol for utilizing 5-Azacytidine-¹⁵N₄ to investigate its effects on cellular metabolism using the Agilent Seahorse XF platform. The protocols for the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test are adapted for use with 5-Azacytidine treatment.

Key Signaling Pathways and Experimental Workflow



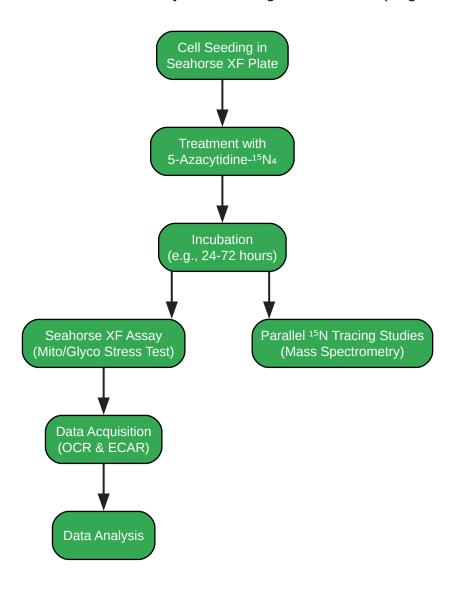
The following diagrams illustrate the mechanism of action of 5-Azacytidine and the general experimental workflow for assessing its metabolic effects using a Seahorse XF Analyzer.





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Caption: Mechanism of action of 5-Azacytidine leading to metabolic reprogramming.



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Caption: General experimental workflow for Seahorse metabolic flux analysis.

Experimental Protocols Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol measures key parameters of mitochondrial function.[5][6][7]

Materials:



- Seahorse XF96 or XFe96 Analyzer
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium (DMEM or preferred medium)
- Supplements: Glucose, Pyruvate, Glutamine
- 5-Azacytidine-¹⁵N₄ (stock solution)
- Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
- · Cells of interest

Procedure:

- Day 1: Cell Seeding
 - Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
 - Include background correction wells (media only).
 - Incubate overnight in a 37°C, 5% CO₂ incubator.
- Day 2: 5-Azacytidine-¹⁵N₄ Treatment
 - Treat cells with the desired concentrations of 5-Azacytidine-15N4. Include a vehicle control.
 - Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Day Before Assay: Sensor Cartridge Hydration
 - Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a 37°C non-CO₂ incubator.
- Day of Assay: Plate and Cartridge Preparation



- Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
- Remove the cell culture plate from the incubator. Wash cells once with the assay medium.
- Add the final volume of assay medium to each well.
- Incubate the cell plate in a 37°C non-CO₂ incubator for 1 hour prior to the assay.
- Load the injection ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.
- Seahorse XF Assay
 - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
 - Replace the calibrant plate with the cell culture plate.
 - Run the Mito Stress Test protocol.

Protocol 2: Seahorse XF Glycolysis Stress Test

This protocol measures key parameters of glycolysis.[8][9][10]

Materials:

- Seahorse XF96 or XFe96 Analyzer
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium (glucose-free)
- Supplement: Glutamine
- 5-Azacytidine-¹⁵N₄ (stock solution)
- Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose (2-DG))



Cells of interest

Procedure:

- Day 1 & 2: Cell Seeding and Treatment
 - Follow steps 1 and 2 from the Mito Stress Test protocol.
- Day Before Assay: Sensor Cartridge Hydration
 - Follow step 3 from the Mito Stress Test protocol.
- Day of Assay: Plate and Cartridge Preparation
 - Prepare Seahorse XF assay medium supplemented with glutamine (but no glucose or pyruvate). Warm to 37°C and adjust pH to 7.4.
 - Wash and replace the medium in the cell plate as described in the Mito Stress Test protocol.
 - Incubate the cell plate in a 37°C non-CO₂ incubator for 1 hour.
 - Load the injection ports of the hydrated sensor cartridge with Glucose, Oligomycin, and 2 DG according to the manufacturer's instructions.
- Seahorse XF Assay
 - Calibrate the sensor cartridge.
 - Run the Glycolysis Stress Test protocol.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between control and treated groups.

Table 1: Hypothetical Mito Stress Test Data



Parameter	Control (Vehicle)	5-Azacytidine- ¹⁵ N4 (1 μM)	5-Azacytidine- ¹⁵ N ₄ (5 μM)
Basal Respiration (OCR, pmol/min)	150 ± 10	125 ± 8	100 ± 7
ATP Production (OCR, pmol/min)	100 ± 7	80 ± 5	60 ± 4
Maximal Respiration (OCR, pmol/min)	300 ± 20	220 ± 15	180 ± 12
Spare Respiratory Capacity (%)	100 ± 8	78 ± 6	67 ± 5
Proton Leak (OCR, pmol/min)	50 ± 5	45 ± 4	40 ± 3
Non-Mitochondrial Respiration (OCR, pmol/min)	20 ± 2	18 ± 2	15 ± 1

Table 2: Hypothetical Glycolysis Stress Test Data

Parameter	Control (Vehicle)	5-Azacytidine- ¹⁵ N4 (1 μΜ)	5-Azacytidine- ¹⁵ N ₄ (5 μM)
Non-Glycolytic Acidification (ECAR, mpH/min)	15 ± 1.5	14 ± 1.2	13 ± 1.0
Glycolysis (ECAR, mpH/min)	40 ± 3	55 ± 4	70 ± 5
Glycolytic Capacity (ECAR, mpH/min)	80 ± 6	100 ± 8	120 ± 9
Glycolytic Reserve (%)	100 ± 9	82 ± 7	71 ± 6



Interpretation of Results

- Mito Stress Test: A decrease in basal and maximal respiration, as well as ATP production, upon 5-Azacytidine treatment may suggest mitochondrial dysfunction or a shift away from oxidative phosphorylation.
- Glycolysis Stress Test: An increase in glycolysis and glycolytic capacity could indicate a compensatory metabolic shift towards glycolysis to meet cellular energy demands when mitochondrial function is impaired.
- 15N Tracing: Parallel mass spectrometry studies can trace the incorporation of the 15N label from 5-Azacytidine-15N4 into nucleotides and other nitrogen-containing metabolites, providing direct evidence of its metabolic fate and impact on nucleotide biosynthesis pathways.

Conclusion

The combination of 5-Azacytidine-¹⁵N₄ treatment and Seahorse metabolic flux analysis provides a robust platform to investigate the metabolic consequences of epigenetic modulation. These protocols and data presentation formats offer a standardized approach for researchers in drug discovery and metabolic research to elucidate the complex interplay between epigenetics and cellular bioenergetics.

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